molecular formula C19H14ClNO B5799394 N-(biphenyl-2-yl)-2-chlorobenzamide

N-(biphenyl-2-yl)-2-chlorobenzamide

Cat. No.: B5799394
M. Wt: 307.8 g/mol
InChI Key: ABZKCVOAZRCEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(biphenyl-2-yl)-2-chlorobenzamide is a benzamide derivative characterized by a biphenyl group attached to the amide nitrogen and a chlorine substituent at the ortho position of the benzoyl moiety.

Properties

IUPAC Name

2-chloro-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c20-17-12-6-4-11-16(17)19(22)21-18-13-7-5-10-15(18)14-8-2-1-3-9-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZKCVOAZRCEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-2-chlorobenzamide typically involves the coupling of biphenyl derivatives with 2-chlorobenzoyl chloride. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the biphenyl structure. The reaction conditions often include a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) under reflux .

Industrial Production Methods

Industrial production of biphenyl derivatives, including this compound, often employs scalable methods such as the Ullmann reaction or the Stille coupling. These methods are favored for their efficiency and ability to produce large quantities of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted biphenyl derivatives, while nucleophilic substitution can produce different amide derivatives .

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares N-(biphenyl-2-yl)-2-chlorobenzamide with structurally related benzamide derivatives, focusing on crystallographic data, physicochemical properties, and substituent effects.

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters of Selected Benzamides
Compound Name Crystallographic System C(S)-C(O) Bond Length (Å) Melting Point (°C) ³⁵Cl NQR Frequency (MHz) Reference
N-(phenyl)-2-chlorobenzamide Tetragonal (P4₃) 1.50 Not reported 34.2 (average)
N-(phenyl)-2-chloro-2-methylacetamide Monoclinic (P2₁/c) 1.52 Not reported 33.8
N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide (7h) Not reported Not reported 159.2–161.3 Not measured
N-[4-(aminosulfonyl)benzyl]-2-chlorobenzamide Not reported Not reported Not reported Not measured

Key Observations:

  • Crystallography: Substitutions in the side chain (e.g., biphenyl vs. phenyl) influence crystal packing. For example, N-(phenyl)-2-chlorobenzamide adopts a tetragonal system, while N-(phenyl)-2-chloro-2-methylacetamide is monoclinic .
  • Bond Lengths : The C(S)-C(O) bond length varies slightly (1.50–1.52 Å) among analogs, suggesting that bulky substituents minimally affect this parameter .
  • ³⁵Cl NQR Frequencies : Electron-withdrawing groups (e.g., aryl) increase ³⁵Cl NQR frequencies compared to alkyl-substituted analogs. N-(phenyl)-2-chlorobenzamide exhibits a higher frequency (34.2 MHz) than N-(phenyl)-2-chloro-2-methylacetamide (33.8 MHz), indicating enhanced electron withdrawal by the benzoyl group .
Table 2: Physicochemical Properties of Selected Benzamides
Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Reference
N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide (7h) C₂₀H₁₆ClNO₂ 337.80 52 Not reported
N-(3-Aminophenyl)-2-chlorobenzamide C₁₃H₁₁ClN₂O 246.70 Not reported 95
5-Chloro-2-hydroxy-N-phenylbenzamide C₁₃H₁₀ClNO₂ 247.68 Not reported Not reported

Key Observations:

  • Synthetic Yield : The moderate yield (52%) for compound 7h highlights challenges in coupling sterically hindered anilines with activated carboxylic acids .
  • Purity: High purity (95%) in N-(3-aminophenyl)-2-chlorobenzamide suggests efficient purification protocols for aminophenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.